Z-PHE-GLY-OH

Vue d'ensemble

Description

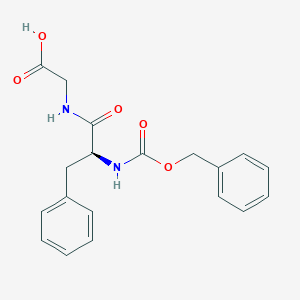

Z-PHE-GLY-OH is a derivative of amino acids, specifically a peptide that includes phenylalanine and glycine. This compound is often used in peptide synthesis due to its protective carbobenzoxy group, which helps in controlling the order of amino acid addition during synthesis . The carbobenzoxy group can be removed under specific conditions without affecting the rest of the molecule, making it a valuable tool in biochemical and pharmacological studies.

Applications De Recherche Scientifique

Z-PHE-GLY-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of more complex peptides and proteins.

Biology: Studied for its role in inhibiting membrane fusion and its anti-viral properties.

Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of viral infections.

Industry: Utilized in the production of peptide-based drugs and biochemical research tools.

Mécanisme D'action

Target of Action

Z-PHE-GLY-OH, also known as “2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid” or “Carbobenzoxyphenylalanylglycine”, is primarily known to target thermolysin , a type of protease . Thermolysin plays a crucial role in the breakdown of proteins, and inhibiting its action can have significant effects on various biological processes.

Mode of Action

The compound interacts with its target, thermolysin, by inhibiting its action This interaction results in the prevention of protein breakdown, which can lead to changes in various biological processes

Pharmacokinetics

The specific ADME properties of this compound could significantly impact its bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the inhibition of thermolysin, leading to a disruption in protein breakdown . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been found to inhibit virus replication . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and more For example, the presence of other proteins could potentially affect the compound’s ability to bind to its target

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used for the synthesis of enzyme peptides

Cellular Effects

It is known that peptides can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that peptides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Animal models play a crucial role in biomedical research, including the study of dosage effects of various compounds .

Metabolic Pathways

It is known that amino acids, which are the building blocks of peptides, play important roles in various metabolic pathways .

Transport and Distribution

It is known that peptides can be transported and distributed within cells through various mechanisms .

Subcellular Localization

It is known that the subcellular localization of peptides can have significant effects on their activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Z-PHE-GLY-OH is synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino group of phenylalanine with a carbobenzoxy group, followed by coupling with glycine. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

In industrial settings, the production of carbobenzoxyphenylalanylglycine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired peptide .

Analyse Des Réactions Chimiques

Types of Reactions

Z-PHE-GLY-OH undergoes various chemical reactions, including:

Hydrogenolysis: The carbobenzoxy group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Acid Hydrolysis: The peptide bonds can be cleaved by acid hydrolysis using strong acids like hydrochloric acid (HCl).

Base Hydrolysis: Similarly, base hydrolysis using sodium hydroxide (NaOH) can break the peptide bonds.

Common Reagents and Conditions

Hydrogenolysis: Pd/C catalyst, hydrogen gas, room temperature.

Acid Hydrolysis: HCl, elevated temperature.

Base Hydrolysis: NaOH, elevated temperature.

Major Products Formed

Hydrogenolysis: Removal of the carbobenzoxy group, yielding free phenylalanylglycine.

Acid/Base Hydrolysis: Breakdown of the peptide into individual amino acids, phenylalanine, and glycine .

Comparaison Avec Des Composés Similaires

Z-PHE-GLY-OH can be compared with other similar compounds such as:

Carbobenzoxyphenylalanine: Similar in structure but lacks the glycine residue.

Carbobenzoxyglycine: Contains the carbobenzoxy group and glycine but lacks phenylalanine.

Carbobenzoxyphenylalanylglycylglycine: An extended peptide with an additional glycine residue.

The uniqueness of carbobenzoxyphenylalanylglycine lies in its specific combination of phenylalanine and glycine residues, which imparts distinct biochemical properties and applications .

Activité Biologique

Z-Phe-Gly-OH, a tripeptide derivative, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various applications in scientific research, supported by data tables and case studies.

This compound is synthesized through multi-step organic reactions, typically involving:

- Amidation Reactions : Formation of amide bonds between amino acids.

- Protection and Deprotection Steps : Use of protecting groups like phenylmethoxycarbonyl to shield reactive amine groups.

- Coupling Reactions : Employing coupling agents for peptide bond formation.

The industrial production often utilizes automated reactors and advanced purification techniques such as chromatography to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the context of its application.

1. Peptide Conformation Stability

Research indicates that this compound exhibits enhanced β-turn conformational stability, which is crucial for its biological function. Studies using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have shown that this compound can adopt ordered conformations that are essential for its interaction with biological targets .

2. Opioid Receptor Binding

This compound has been studied for its potential as an opioid receptor ligand. Case studies demonstrate that analogs incorporating Z-Phe exhibit varying affinities for μ and δ opioid receptors. For instance, certain modifications to the peptide structure have resulted in analogs with high selectivity for μ receptors, suggesting that Z-Phe could be a valuable scaffold in the development of analgesic drugs .

3. Biochemical Pathways

The compound plays a role in various biochemical pathways. Its interaction with GPR54 receptors has been investigated, revealing that modifications to the Phe-Gly bond can significantly impact bioactivity. This underscores the importance of structural integrity in peptide design for therapeutic applications .

Data Table: Biological Activity Overview

Case Study 1: Opioid Analogs

A study investigated several EM-2 analogs incorporating Z-Phe residues, revealing that specific structural modifications led to significant changes in binding affinity and agonistic activity at μ opioid receptors. The findings highlighted the necessity for precise structural validation when designing opioid peptide analogs .

Case Study 2: Conformational Analysis

Another research effort focused on the conformational properties of this compound using CD spectroscopy. Results indicated that the presence of Z-Phe enhances the stability of β-turn structures compared to other configurations, suggesting a potential mechanism for its biological activity in peptide-based therapeutics .

Propriétés

IUPAC Name |

2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIUAJRTESSOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-99-1 | |

| Record name | Carbobenzoxyphenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.